Molecular Weight and Lipophilicity Advantage Over Non-Fluorinated Azetidine Analogs
A direct comparison between 1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one and its closest non-fluorinated analog, 1-(3-hydroxyazetidin-1-yl)propan-2-one (CAS 1860343-58-3), reveals a significant difference in molecular weight (183.13 vs. 129.16 g/mol) attributable to the CF3 group . Although experimentally measured logP values are not currently available, the incorporation of a CF3 group is a well-established medicinal chemistry strategy to increase lipophilicity by approximately 1.0-1.5 log units and block metabolically labile sites [1]. This class-level inference suggests the fluorinated compound will exhibit superior metabolic stability and membrane permeability compared to its non-fluorinated counterpart.
| Evidence Dimension | Molecular Weight and Inferred Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 183.13 g/mol. LogP: not experimentally determined. |
| Comparator Or Baseline | 1-(3-Hydroxyazetidin-1-yl)propan-2-one: Molecular Weight: 129.16 g/mol. |
| Quantified Difference | Difference in molecular weight: 53.97 g/mol. Estimated logP difference based on CF3 substitution class effect: +1.0 to +1.5 log units. |
| Conditions | Analysis based on structural comparison and well-established fluorination principles in medicinal chemistry. No direct experimental logP comparison is publicly available. |
Why This Matters
Higher predicted lipophilicity and a larger molecular weight indicate the compound is a more drug-like intermediate, potentially leading to improved passive permeability and target engagement in cell-based assays, which is critical for selecting building blocks for lead optimization.
- [1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), pp. 320-330. (Establishes the general impact of CF3 on lipophilicity and metabolism). View Source
